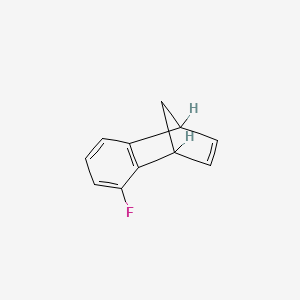
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl group, an amino group, and an acetate group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which undergoes a series of reactions to introduce the amino and acetate groups.
Acetylation: The acetate group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and acetylation reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.
科学的研究の応用
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the acetate group.
5-Amino-2-methylpyridine: Similar structure with different positioning of the amino and methyl groups.
Uniqueness
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is unique due to the presence of both amino and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4,10H2,1-2H3 |
InChIキー |
XFPUWWIPDXLSDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1N)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)








![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)


![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
